Physicochemical Profiling and Application Workflows for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide in Drug Discovery
Physicochemical Profiling and Application Workflows for 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide in Drug Discovery
Executive Summary
The pyrazole-4-sulfonamide scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, particularly in the design of targeted enzyme inhibitors and anti-proliferative agents[1]. Among these derivatives, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 88398-41-8) represents a highly optimized building block[2]. The unique substitution pattern—combining a primary sulfonamide, a 5-methoxy group, and 1,3-dimethylation—confers specific electronic and steric properties that make it an ideal precursor for synthesizing selective Carbonic Anhydrase (CA) inhibitors and cyclooxygenase-2 (COX-2) modulators[3]. This technical guide details the physicochemical properties, mechanistic rationale, and self-validating experimental protocols necessary for integrating this compound into high-throughput drug discovery workflows.
Structural and Physicochemical Properties
The physicochemical behavior of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide is dictated by the electronic interplay between its substituents. The 1,3-dimethyl groups provide steric shielding to the pyrazole core, which minimizes non-specific protein interactions and improves metabolic stability[4]. Crucially, the 5-methoxy group acts as a strong electron-donating group (EDG) via resonance. This electron donation increases the electron density on the pyrazole ring, which subtly modulates the pKa of the adjacent sulfonamide group, optimizing its coordination geometry with metal cofactors (such as Zn²⁺) in target enzymes[5].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| CAS Number | 88398-41-8 | Unique identifier for procurement and database tracking[6]. |
| Molecular Formula | C₆H₁₁N₃O₃S | Defines the stoichiometric mass for synthesis[2]. |
| Molecular Weight | 205.23 g/mol | Low molecular weight ensures high ligand efficiency (LE)[6]. |
| Calculated LogP | ~ -0.1 to 0.2 | The hydrophilic sulfonamide and pyrazole core result in a near-zero LogP, ensuring excellent aqueous solubility for in vitro assays[7]. |
| Predicted pKa (Sulfonamide) | ~ 9.2 - 9.5 | Optimal acidity for deprotonation and coordination with zinc ions in metalloenzymes at physiological pH[5]. |
| Topological Polar Surface Area | 85.5 Ų | Falls within the optimal range (<140 Ų) for favorable oral bioavailability and membrane permeability. |
| H-Bond Donors/Acceptors | 1 / 5 | Facilitates robust hydrogen-bonding networks within target binding pockets. |
Pharmacological Significance & Mechanism of Action
The primary sulfonamide moiety (-SO₂NH₂) is a well-documented Zinc-Binding Group (ZBG)[3]. In the context of tumor microenvironments, specific Carbonic Anhydrase isoforms (CA IX and CA XII) are overexpressed to regulate intracellular pH under hypoxic conditions[5]. 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide serves as a foundational scaffold for "dual-tail" CA inhibitors[5]. The primary sulfonamide displaces the zinc-bound water molecule in the enzyme's catalytic active site, while the derivatized pyrazole core extends into the hydrophobic half of the active site to confer isoform selectivity[8].
Fig 1: Mechanism of Carbonic Anhydrase inhibition by pyrazole-4-sulfonamides.
Experimental Protocols: Analytical Characterization
To ensure the scientific integrity of downstream assays, the purity and ionization state of the compound must be rigorously validated. The following self-validating protocols explain not just the steps, but the physicochemical causality behind each action.
Protocol A: LC-MS/MS Purity and Structural Validation
Causality: A gradient elution starting with a highly aqueous mobile phase is utilized to ensure the retention of the relatively polar pyrazole-sulfonamide core. The gradual transition to an organic phase ensures the elution of any lipophilic synthetic impurities.
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Sample Preparation: Dissolve 1 mg of 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide in 1 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.
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System Setup: Equip the LC system with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Set the column temperature to 40°C to reduce mobile phase viscosity and improve peak resolution.
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Mobile Phase:
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Phase A: 0.1% Formic Acid in Water (Promotes protonation for positive ESI mode).
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Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes.
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Validation Check: Inject a blank (50:50 Water:Acetonitrile) prior to the sample. A valid run must show a flat baseline at the expected retention time in the blank, confirming no column carryover. The target mass [M+H]⁺ should be observed at m/z 206.2.
Protocol B: Potentiometric Determination of Sulfonamide pKa
Causality: Because the compound acts as a weak acid (deprotonation of the sulfonamide nitrogen), potentiometric titration accurately maps the ionization state across physiological pH ranges.
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Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, and 10.0). Standardize the 0.1 M NaOH titrant against potassium hydrogen phthalate (KHP) to ensure exact molarity.
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Blank Titration: Perform a blank titration of the solvent system (e.g., 0.15 M KCl in water) to account for background buffering capacity. This ensures the measured inflection points are solely attributable to the compound.
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Sample Titration: Dissolve 5 mg of the compound in 50 mL of 0.15 M KCl (to maintain constant ionic strength).
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Execution: Titrate with 0.1 M NaOH under a nitrogen blanket (to prevent CO₂ absorption from the air, which would artificially lower the pH).
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The peak of the derivative curve corresponds to the equivalence point; the pH at the half-equivalence point equals the pKa of the primary sulfonamide.
Synthetic Integration Workflow
In drug discovery, 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-sulfonamide is rarely the final drug candidate; rather, it is a building block. The primary sulfonamide can be derivatized via coupling reactions (e.g., with isocyanates to form sulfonylureas, or with acyl chlorides) to explore structure-activity relationships (SAR)[1].
Fig 2: High-throughput synthetic and screening workflow for pyrazole-sulfonamide derivatives.
References
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1,3-dimethyl-1H-pyrazole-4-sulfonamide - PubChem - [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives - PMC -[Link]
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Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination - Taylor & Francis -[Link]
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Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers - ResearchGate - [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis - ACS Publications - [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC - [Link]
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